

In-Depth Technical Guide: 4-Butyl-6-chloro-2-cyclopropylpyrimidine

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Compound of Interest

Compound Name: 4-Butyl-6-chloro-2-cyclopropylpyrimidine

CAS No.: 1694149-81-9

Cat. No.: B1474762

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CAS Number: 1694149-81-9 Chemical Formula: C₁₁H₁₅ClN₂ Molecular Weight: 210.70 g/mol
[\[1\]](#)

Executive Summary

4-Butyl-6-chloro-2-cyclopropylpyrimidine is a functionalized pyrimidine scaffold utilized as a critical intermediate in the synthesis of bioactive small molecules.[\[2\]](#) Its structure features a reactive chloro group at the C6 position, a lipophilic n-butyl chain at C4, and a conformationally restricted cyclopropyl moiety at C2. This specific substitution pattern makes it a valuable electrophile for Nucleophilic Aromatic Substitution (S_NAr) reactions, enabling the rapid generation of diverse libraries for kinase inhibition, GPCR antagonism, and antimicrobial research.[\[3\]](#)

This guide details the compound's physicochemical properties, validated synthesis pathways, reactivity profiles, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Properties[4]

[5]

Property	Data
IUPAC Name	4-Butyl-6-chloro-2-cyclopropylpyrimidine
CAS Number	1694149-81-9
SMILES	<chem>CCCCc1cc(Cl)nc(C2CC2)n1</chem>
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
LogP (Predicted)	~3.8 (High Lipophilicity)
Boiling Point	~310°C (Predicted at 760 mmHg)
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthesis & Manufacturing

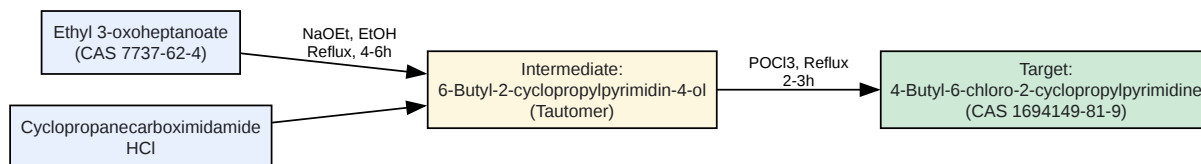
The synthesis of **4-Butyl-6-chloro-2-cyclopropylpyrimidine** follows a convergent two-step protocol common to 2,4,6-trisubstituted pyrimidines. The process begins with the condensation of a β -keto ester with an amidine, followed by deformylative chlorination.

Retrosynthetic Analysis

The pyrimidine core is constructed via a Pinner-type condensation between:

- Cyclopropanecarboximidamide (Amidine source).[3]
- Ethyl 3-oxoheptanoate (β -keto ester source providing the n-butyl chain).

Reaction Pathway Diagram



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Figure 1: Synthetic route from commercially available precursors to the target chloropyrimidine.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for analogous 2-cyclopropyl-4-alkyl-6-chloropyrimidines.

Step 1: Cyclization to 4-Butyl-2-cyclopropylpyrimidin-6-ol

- Reagents: Sodium ethoxide (2.5 eq), Cyclopropanecarboximidamide HCl (1.0 eq), Ethyl 3-oxoheptanoate (1.0 eq), Absolute Ethanol (10 vol).
- Procedure:
 - Dissolve sodium metal in absolute ethanol to generate NaOEt in situ under N₂.^[3]
 - Add Cyclopropanecarboximidamide HCl and stir for 30 min to liberate the free base.
 - Add Ethyl 3-oxoheptanoate dropwise at 0°C.
 - Heat the mixture to reflux (78°C) for 6 hours. Monitor by LC-MS.
 - Workup: Concentrate solvent in vacuo.^{[3][4]} Dissolve residue in water and acidify to pH 4-5 with acetic acid to precipitate the pyrimidinol product. Filter and dry.^{[3][5]}

Step 2: Chlorination (Deoxychlorination)^[3]

- Reagents: Phosphorus oxychloride (POCl₃, neat or 5 eq in Toluene), Intermediate from Step 1.
- Procedure:

- Place the dried pyrimidinol in a round-bottom flask.
- Add POCl₃ slowly (exothermic reaction).[3]
- Heat to reflux (105°C) for 2–3 hours.
- Quenching (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Maintain temperature <20°C.
- Extraction: Extract with Dichloromethane (DCM) (3x).[3] Wash organics with saturated NaHCO₃ and brine.[3]
- Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

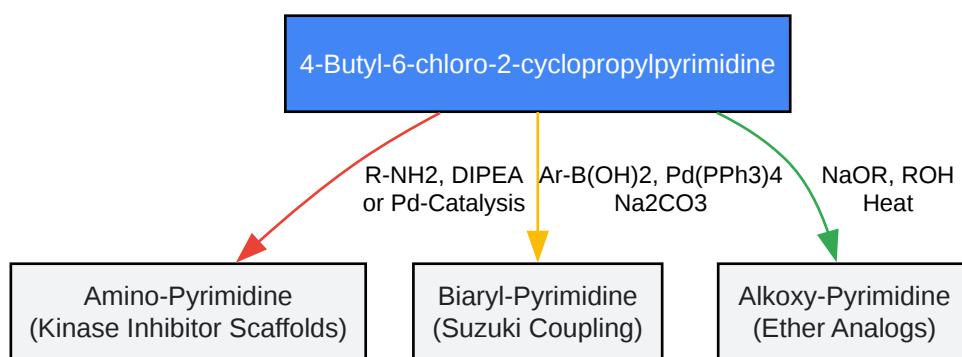
Reactivity & Applications

The C6-Chloro substituent is the primary handle for chemical modification. The electron-deficient pyrimidine ring facilitates Nucleophilic Aromatic Substitution (S_NAr), particularly at the 4/6 positions.[3]

Key Transformations

- Amination (Buchwald-Hartwig or S_NAr): Reaction with primary/secondary amines yields amino-pyrimidines, a common motif in kinase inhibitors (e.g., similar to the Ticagrelor core, though Ticagrelor uses a propylthio group).[3]
- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.
- Etherification: Reaction with alkoxides to form alkoxy-pyrimidines.

Functionalization Workflow



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Figure 2: Divergent synthesis capabilities from the chloropyrimidine core.

Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation. [3]
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]
- Spill Response: Absorb with inert material (sand/vermiculite).[3] Do not flush into surface water or sanitary sewer system.[3]
- Storage: Store in a tightly closed container under an inert atmosphere at 2-8°C. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long periods).

References

- Chemical Identity Verification:BLD Pharm Catalog, Product ID BD02129884, CAS 1694149-81-9.
- Synthesis of 2-Cyclopropylpyrimidines:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,4,6-Trisubstituted Pyrimidines.
- Precursor Data: PubChem Compound Summary for Ethyl 3-oxoheptanoate (CAS 7737-62-4) and Cyclopropanecarboximidamide (CAS 14785-20-7). [3]

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Sources

- [1. 94052-09-2|4-Chloro-2-cyclohexyl-6-methylpyrimidine|BLD Pharm \[bldpharm.com\]](#)
- [2. 89938-07-8|2,4-Dichloro-6-propylpyrimidine|BLD Pharm \[bldpharm.com\]](#)
- [3. SMILES for LanC-like protein 2 \[bindingdb.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. fileserver-az.core.ac.uk \[fileserver-az.core.ac.uk\]](#)
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